3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by a fused bicyclic structure that includes both an imidazole and a pyridine ring. The presence of a bromophenyl group at the 3-position of the imidazo[1,2-a]pyridine scaffold imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the condensation of 4-bromoacetophenone with 2-aminopyridine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired imidazo[1,2-a]pyridine derivative . The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid, and requires heating to reflux temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups at the 4-position of the phenyl ring.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.
Reduction Reactions: Products include dihydro or tetrahydro derivatives of the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA synthesis, protein synthesis, and signal transduction.
Pathways Involved: It can modulate key signaling pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 2-Phenylimidazo[1,2-a]pyridine
- Pyridine derivatives with antimicrobial and antiviral activities
Uniqueness
3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific structural features, such as the fused imidazo[1,2-a]pyridine ring system and the presence of a bromophenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h4-7,9H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJNLAMCRCKSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C3=CC=C(C=C3)Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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